2-Amino-3-(pyridin-3-yl)propanoic acid

Anti-inflammatory Pyridylalanine regioisomers Carrageenin-induced edema

2-Amino-3-(pyridin-3-yl)propanoic acid, systematically known as 3-(3-pyridyl)-DL-alanine or β-(3-pyridyl)-DL-alanine, is a non-proteinogenic aromatic amino acid featuring a pyridine ring substituted at the 3-position of the alanine side chain. It belongs to the pyridylalanine family of heterocyclic α-amino acids, which are structural analogs of nicotinic acid (vitamin B3) and find primary use as biochemical probes, enzyme modulators, and versatile synthetic building blocks in medicinal chemistry.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 17470-24-5
Cat. No. B556715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(pyridin-3-yl)propanoic acid
CAS17470-24-5
Synonyms2-Amino-3-(pyridin-3-yl)propanoicacid; 17470-24-5; 3-(3-Pyridyl)-DL-alanine; H-DL-3-PAL-OH; H-BETA-(3-PYRIDYL)-DL-ALA-OH; 2-AMINO-3-(3-PYRIDYL)PROPIONICACID; 2-AMINO-3-PYRIDIN-3-YL-PROPIONICACID; DL-3-(3-PYRIDYL)ALANINE; NSC230426; ACMC-20anku; 3-(3-pyridinyl)alanine; AC1L7OX8; 3-Pyridin-3-yl-D-alanine; SCHEMBL124364; H-DL-ALA(3-PYRI)-OH; 3-(3-PYRIDYL)-ALANINE; CTK8B5601; DL-ALA(3'-PYRIDYL)-OH; DFZVZEMNPGABKO-UHFFFAOYSA-N; MolPort-004-338-613; 1740-24-5; C3-(3-PYRIDYL)-DL-ALANINE; ANW-49264; BETA-(3-PYRIDYL)-DL-ALANINE; CP-445
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(C(=O)O)N
InChIInChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)
InChIKeyDFZVZEMNPGABKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(pyridin-3-yl)propanoic acid (CAS 17470-24-5) Procurement Guide: Baseline Characteristics and Class Context


2-Amino-3-(pyridin-3-yl)propanoic acid, systematically known as 3-(3-pyridyl)-DL-alanine or β-(3-pyridyl)-DL-alanine, is a non-proteinogenic aromatic amino acid featuring a pyridine ring substituted at the 3-position of the alanine side chain [1]. It belongs to the pyridylalanine family of heterocyclic α-amino acids, which are structural analogs of nicotinic acid (vitamin B3) and find primary use as biochemical probes, enzyme modulators, and versatile synthetic building blocks in medicinal chemistry . The compound is commercially supplied as a racemic DL-mixture (CAS 17470-24-5), with enantiopure L- (CAS 64090-98-8) and D- (CAS 70718-27-3) forms also available for stereospecific applications.

Why 2-Amino-3-(pyridin-3-yl)propanoic acid Cannot Be Substituted by Other Pyridylalanine Regioisomers or Enantiomers: The Quantitative Differentiation Case


The three pyridylalanine regioisomers—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—differ only in the position of the pyridine nitrogen atom, yet this minimal structural variation produces profound differences in pharmacological activity, enzyme inhibition profile, receptor affinity, and biodistribution [1]. Likewise, the D- and L-enantiomers of 3-pyridylalanine exhibit starkly divergent biological effects, with the L-form accounting for essentially all pharmacodynamic activity [2]. Generic interchange among these isomers without quantitative justification is not scientifically sound. The evidence below demonstrates that for each specific research or industrial application, one particular isomer or regioisomer outperforms the others by measurable margins, and selection must be guided by direct comparative data rather than structural similarity.

Quantitative Evidence Guide: 2-Amino-3-(pyridin-3-yl)propanoic acid Differentiation from Closest Analogs


3-Pyridylalanine Exhibits 3-Fold Higher Anti-Inflammatory Potency Than 2-Pyridylalanine and 4-Fold Higher Than 4-Pyridylalanine in Carrageenin-Induced Rat Paw Edema

In the carrageenin-induced rat paw edema model—a standard acute inflammation assay—dl-3-pyridylalanine (3-PA) demonstrated 3-fold greater anti-inflammatory potency than dl-2-pyridylalanine (2-PA) and 4-fold greater potency than dl-4-pyridylalanine (4-PA). All three regioisomers were more potent than the reference drug phenylbutazone [1]. Notably, the regioisomers also displayed qualitatively distinct effects on cortisone action: 2-PA enhanced cortisone's anti-granulomatous effect, 3-PA inhibited cortisone action, and 4-PA had no effect on cortisone [1]. This demonstrates that pyridylalanine regioisomers are not functionally interchangeable in anti-inflammatory contexts.

Anti-inflammatory Pyridylalanine regioisomers Carrageenin-induced edema

3-Pyridylalanine Selectively Inhibits Tryptophan Pyrrolase Holoenzyme, Whereas 2-Pyridylalanine Inhibits Both Holo- and Apoenzyme Forms, and 4-Pyridylalanine Requires Repeated Dosing for Any Effect

Single doses of 2-PA (100 mg/kg) significantly decreased both holoenzyme and apoenzyme activities of rat liver tryptophan pyrrolase (TP), while 3-PA at the same dose decreased only the holoenzyme activity. 4-PA caused significant changes in TP activity only after repeated administration (100 mg/kg/day) [1]. In vitro, 3-PA and its metabolite 3-pyridylpyruvate inhibited only the holoenzyme, whereas 4-PA was a weak holoenzyme inhibitor but its metabolites inhibited both forms [1]. This mechanistic divergence means that 3-PA provides pathway modulation with a narrower target profile than 2-PA, offering advantages for studies requiring selective holoenzyme inhibition without apoenzyme suppression.

Tryptophan pyrrolase Enzyme inhibition selectivity Serotonin biosynthesis

Serotonin-Elevating Activity of DL-3-Pyridylalanine Resides Exclusively in the L-Enantiomer; D-3-Pyridylalanine Is Completely Inactive

In a direct comparative study of DL-, D-, and L-3-pyridylalanine in male Wistar rats, DL-3-PA and L-3-PA significantly increased brain serotonin (5-HT) concentration, while D-3-PA had no effect on 5-HT concentration or any tryptophan-serotonin metabolizing enzyme [1]. The effects of 100 mg/kg DL-3-PA were statistically indistinguishable from those of 50 mg/kg L-3-PA, confirming that the L-enantiomer accounts for the entire pharmacological activity of the racemate and that the D-enantiomer is inert in this pathway [1]. This enantiospecificity is critical: procurement of DL-3-PA versus L-3-PA determines whether the user obtains a product with ~50% active species or enantiopure active compound.

Enantioselectivity Serotonin Tryptophan pyrrolase

3-Pyridylalanine Confers Intermediate Hydrophilicity and SST2 Receptor Affinity Among Pyridylalanine Regioisomers, Resulting in Distinct Kidney Retention Profile Versus 2-Pal and 4-Pal

When incorporated into the somatostatin receptor subtype 2 (SST2) antagonist DOTA-LM3 as position-3 substitutions, the three pyridylalanine regioisomers produced distinct physicochemical and pharmacological profiles. Hydrophilicity increased in the order l2Pal < 3Pal < 4Pal (logD = -2.3 ± 0.1, -2.5 ± 0.1, and -2.6 ± 0.1, respectively), while SST2 binding affinity improved in the same order (KD = 0.18 ± 0.02, 0.15 ± 0.01, and 0.11 ± 0.01 nM) [1]. Critically, the d2Pal diastereomer completely lost receptor recognition. [177Lu]Lu-DOTA-[3Pal3]-LM3 exhibited uniquely high and prolonged kidney retention, with >60% intact peptide remaining in renal tissue 1 hour post-injection, attributed to the polar nature and electronic density dissymmetry of 3Pal [1].

Somatostatin receptor Radioligand Biodistribution

3-Pyridylalanine Is the Exclusive Pyridylalanine Regioisomer Validated as a Key Synthetic Intermediate for Porothramycin Antitumor Antibiotics and Thrombin Inhibitor UK-239,326 via Zincke Ring-Opening Chemistry

The 3-pyridyl substitution pattern is mechanistically essential for Zincke pyridinium ring-opening/rearrangement cascades. Concise formal syntheses of the antitumor antibiotics porothramycins A and B were achieved from a commercially available ester of 3-(3-pyridyl)alanine, exploiting a Zincke-type pyridinium ring-opening followed by cyclization to generate the pyrroline ring of the alkaloids [1]. Similarly, (3-pyridyl)alanine served as the starting material for quaternization with benzyl bromide and subsequent NaBH4 reduction to produce N-protected 1,2,5,6-tetrahydro-3-pyridinylalanine, which was then elaborated into the clinical thrombin inhibitor UK-239,326 via sequential functionalization of four amines [2]. The 2-pyridyl and 4-pyridyl regioisomers are chemically incompatible with the Zincke ring-opening mechanism required for these transformations.

Synthetic intermediate Porothramycin Thrombin inhibitor

Optimal Procurement-Critical Application Scenarios for 2-Amino-3-(pyridin-3-yl)propanoic acid Based on Quantitative Differentiation Evidence


Anti-Inflammatory Drug Discovery: 3-Pyridylalanine as the Highest-Potency Pyridylalanine for Acute Inflammation Screening with Cortisone-Modulatory Profiling

For programs screening pyridylalanine-based anti-inflammatory agents, 3-PA provides the highest potency among the three regioisomers in the carrageenin edema model (3× 2-PA, 4× 4-PA). Its unique property of inhibiting rather than enhancing cortisone action makes it the appropriate choice for studies investigating corticosteroid-independent anti-inflammatory mechanisms or for combination therapy screens where cortisone antagonism is desired [1]. The DL-racemate (CAS 17470-24-5) is appropriate for initial screening; enantiopure L-3-PA should be procured for mechanistic studies to eliminate confounding by the inactive D-enantiomer [2].

Neuroscience: Serotonin Pathway Modulation via Selective Tryptophan Pyrrolase Holoenzyme Inhibition

3-PA selectively inhibits the holoenzyme form of liver tryptophan pyrrolase without affecting the apoenzyme, providing targeted elevation of brain tryptophan and serotonin. This selectivity distinguishes it from 2-PA, which inhibits both enzyme forms, and from 4-PA, which requires repeated dosing to achieve measurable effects [3]. For neurochemical studies requiring sustained serotonin elevation with minimal off-target enzyme suppression, enantiopure L-3-PA is the preferred form, as D-3-PA is completely inactive in this pathway [4].

Nuclear Medicine: Radioligand Development for SST2-Positive Neuroendocrine Tumor Imaging and Therapy

Incorporation of 3Pal into somatostatin antagonist scaffolds yields radioligands with intermediate SST2 affinity (KD = 0.15 nM) and hydrophilicity (logD = -2.5) between the 2Pal and 4Pal analogs, coupled with uniquely high and prolonged kidney retention (>60% intact at 1 h post-injection) [5]. This profile makes 3Pal-based constructs suitable for applications where renal pathway dosimetry must be modeled or where sustained renal retention is therapeutically desirable. The chirality at the 3Pal position is critical: the d2Pal diastereomer loses all receptor binding, mandating the use of enantiomerically defined L-3Pal for SST2-targeted constructs [5].

Medicinal Chemistry: Key Intermediate for Pyrrolobenzodiazepine Antibiotics and Thrombin Inhibitor Synthesis

3-(3-Pyridyl)alanine and its esters are essential starting materials for Zincke pyridinium ring-opening/ring-closing cascades that construct the pyrroline core of porothramycin antitumor antibiotics [6] and for quaternization-reduction sequences producing the 1,2,5,6-tetrahydro-3-pyridinylalanine intermediate in the synthesis of the clinical thrombin inhibitor UK-239,326 [7]. The 2- and 4-pyridylalanine regioisomers cannot substitute in these transformations. Procurement of CAS 17470-24-5 (DL-racemate) or the enantiopure L-form, depending on stereochemical requirements of the downstream target, is mandatory for these synthetic routes.

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